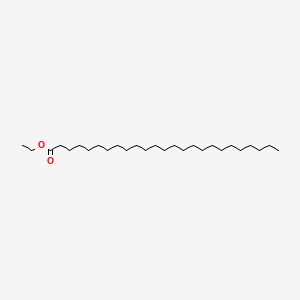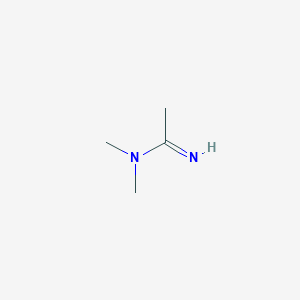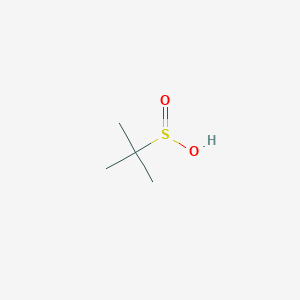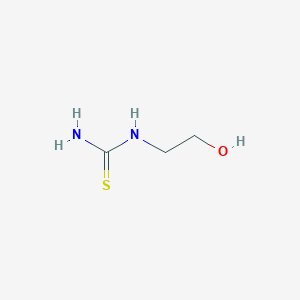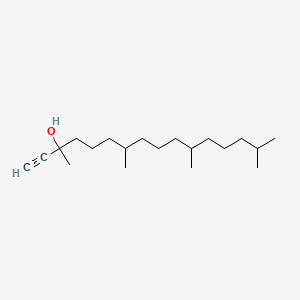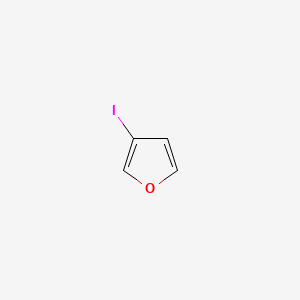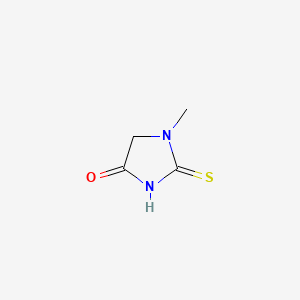
(3-Chlorobenzylidene)propanedinitrile
概要
説明
It is widely recognized for its use as a riot control agent, commonly referred to as tear gas. This compound is known for its potent irritant properties, making it effective in dispersing crowds and controlling riots.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-chlorobenzaldehyde with malononitrile in the presence of a base such as pyridine . The reaction is usually performed in a solvent like cyclohexane, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: An improved and eco-friendly industrial process for the preparation of this compound has been developed. This method involves the use of 2-chlorobenzaldehyde and malononitrile in the presence of a catalyst and a solvent under controlled conditions . The process is designed to minimize environmental impact and improve yield.
化学反応の分析
Types of Reactions: (3-Chlorobenzylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Condensation Reactions: It can undergo further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions:
Bases: Pyridine is commonly used as a base in the synthesis of this compound.
Solvents: Cyclohexane is often used as a solvent in these reactions.
Major Products: The primary product of the condensation reaction is this compound itself. Further reactions can lead to the formation of various derivatives depending on the reagents used.
科学的研究の応用
(3-Chlorobenzylidene)propanedinitrile has several applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound’s irritant properties are studied for their effects on biological tissues.
Medicine: Research is conducted on its potential therapeutic applications and its effects on the human body.
Industry: It is used in the production of riot control agents and other chemical products.
作用機序
The mechanism of action of (3-Chlorobenzylidene)propanedinitrile involves its interaction with sensory neurons. The compound activates TRPA1 (transient receptor potential ankyrin 1) channels, which are responsible for detecting irritants . This activation leads to the sensation of pain and discomfort, causing tearing, coughing, and difficulty breathing. The molecular targets include sensory neurons in the eyes, nose, and respiratory tract .
類似化合物との比較
1-Chloroacetophenone (CN): Another tear gas agent, but more toxic than (3-Chlorobenzylidene)propanedinitrile.
Dibenz[b,f]-1,4-oxazepine (CR): A more potent lacrimator with less systemic toxicity compared to this compound.
Uniqueness: this compound is unique due to its balance of potency and safety. It is more potent than 1-Chloroacetophenone but less toxic, making it a preferred choice for riot control . Additionally, its ability to be synthesized through eco-friendly methods adds to its appeal in industrial applications .
特性
IUPAC Name |
2-[(3-chlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGAIINXSHQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183868 | |
| Record name | Propanedinitrile, ((3-chlorophenyl)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-73-8 | |
| Record name | 3-Chlorobenzylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, ((3-chlorophenyl)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorobenzylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D2K9PJM7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


